2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Description
2-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (CAS: 80709-80-4) is a heterocyclic compound featuring fused furan and pyrrole rings with a methyl substituent at the 2-position and a carboxylic acid group at the 5-position. Its molecular formula is C₈H₇NO₃ (MW: 165.15 g/mol), differing from the parent compound, 4H-furo[3,2-b]pyrrole-5-carboxylic acid (CAS: 67268-37-5, MW: 151.12 g/mol), by the addition of a methyl group .
Properties
IUPAC Name |
2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-4-2-5-7(12-4)3-6(9-5)8(10)11/h2-3,9H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLLWINWDFYWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=C(N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylfuran with a suitable nitrile can lead to the formation of the desired compound. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Industrial production methods for this compound may involve large-scale chemical synthesis using similar reaction pathways but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can further improve the production process .
Chemical Reactions Analysis
2-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions can be facilitated by halogenating agents or nucleophiles .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acid derivatives, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
2-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
In biology, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers have explored its interactions with various biological targets to understand its mechanism of action and therapeutic potential .
In the field of medicine, this compound is investigated for its potential use in drug development. Its ability to modulate specific molecular pathways makes it a promising candidate for the treatment of various diseases .
Mechanism of Action
The mechanism of action of 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .
The molecular targets and pathways involved in its mechanism of action are still under investigation, and ongoing research aims to elucidate the precise interactions and effects of this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
(a) 4H-Furo[3,2-b]pyrrole-5-carboxylic Acid (SUN)
- Structure : Lacks the 2-methyl group.
- Activity : Potent DAAO inhibitor, increasing hippocampal D-serine levels (30 mg/kg orally in rodents) and enhancing NMDA receptor-mediated long-term potentiation (LTP) and memory consolidation .
- Pharmacokinetics : Oral administration achieves steady-state brain inhibition of DAAO within 2–4 hours .
Key Data :
Parameter Value Reference DAAO IC₅₀ (rodent brain) ~10 nM Procognitive effect Improved recognition memory
(b) 4H-Thieno[3,2-b]pyrrole-5-carboxylic Acid (TPC)
- Structure : Replaces furan oxygen with sulfur (thiophene ring).
- Activity : DAAO inhibitor with comparable efficacy to SUN. In rats, TPC (10 mg/kg) synergizes with D-serine to enhance NMDA receptor function and spatial memory .
- Key Difference : Thiophene’s larger atomic radius and polarizability may alter binding kinetics compared to furan-based analogs .
Substituted Derivatives
(a) 4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic Acid
- Structure : Methyl group at the 4-position instead of 2-position.
- Properties: Similar molecular weight (165.15 g/mol) but distinct steric effects due to methyl placement. No direct biological data available, but synthetic routes mirror those of the 2-methyl derivative .
(b) 2-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid Ethyl Ester
Functional Group Variations
(a) Methyl Esters (e.g., Methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate)
- Structure : Esterification of the carboxylic acid group improves membrane permeability.
- Applications : Used as intermediates in synthesizing prodrugs or analogs with modified pharmacokinetics .
(b) N-Substituted Carboxamides (e.g., 4-Alkyl-4H-furo[3,2-b]pyrrole-5-carboxamides)
- Structure : Carboxylic acid converted to carboxamide with alkyl chains (e.g., cyclopropylmethyl).
Comparative Analysis of Key Properties
Physicochemical Properties
*Predicted using fragment-based methods.
Biological Activity
2-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered attention in recent years due to its diverse biological activities. This article explores the compound's biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 179.17 g/mol. The compound features a furo[3,2-b]pyrrole core, characterized by the fusion of furan and pyrrole rings, which contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. Research indicates that the compound may inhibit various enzymes related to disease progression, potentially exerting therapeutic effects through:
- Enzyme Inhibition : The compound has been shown to inhibit the activity of D-amino acid oxidase (DAAO), which is implicated in cognitive performance enhancement in animal models. This inhibition leads to increased memory performance in rodents during contextual fear conditioning tests .
- Anti-inflammatory Activity : Preliminary studies suggest that the compound exhibits anti-inflammatory properties by influencing cyclooxygenase (COX) and lipoxygenase (LOX) pathways. It has been noted for its ability to inhibit COX-1 and COX-2 enzymes, which play crucial roles in inflammation and pain responses .
Antimicrobial Properties
Research has indicated that this compound possesses antimicrobial activity against various bacterial strains. In vitro studies demonstrated that the compound exhibited significant antibacterial effects with minimum inhibitory concentration (MIC) values indicating its potential as an effective antimicrobial agent .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer properties. Studies have explored its ability to induce apoptosis in cancer cell lines, although further research is required to elucidate the specific mechanisms involved and the effectiveness across different cancer types.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cognitive Enhancement : A study evaluated the effects of DAAO inhibition on memory performance using this compound in rodent models. Results indicated improved memory retention associated with DAAO inhibition, suggesting potential applications in treating cognitive deficits .
- Anti-inflammatory Effects : Another investigation focused on the compound's ability to inhibit COX enzymes. The results showed that it could reduce inflammation markers significantly compared to control groups, highlighting its therapeutic potential in inflammatory diseases .
- Antimicrobial Activity : Research on its antibacterial properties revealed that this compound effectively inhibited microbial growth in laboratory settings, supporting its use as a natural antimicrobial agent .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid | Methyl group instead of ethyl | Different biological activity patterns |
| 4-(Cyclopropylmethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid | Cyclopropylmethyl substituent | Potentially different pharmacological properties |
| 4-Ethyl-4H-furo[3,2-b]pyrrole | Lacks methyl substitution | Distinct chemical reactivity |
This table illustrates how structural variations among furo[3,2-b]pyrrole derivatives can influence their biological activities.
Q & A
Q. What are the optimal synthetic routes for 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of substituted furan and pyrrole precursors. A scalable method uses continuous flow thermolysis of azidoacrylates to generate intermediates, followed by carboxylation and methylation. Key parameters include solvent choice (e.g., toluene or DCM), acid catalysts (e.g., H₂SO₄), and temperature control (80–120°C). Yields vary from 60–85% depending on purification techniques (e.g., column chromatography vs. recrystallization) .
Q. How does the methyl substitution at position 2 alter reactivity compared to analogs like 2-formyl or 2-bromo derivatives?
The methyl group enhances steric hindrance, reducing electrophilic substitution at the pyrrole ring. Unlike the formyl group (-CHO), which participates in condensation reactions, the methyl group (-CH₃) stabilizes the ring structure, favoring nucleophilic attacks at the carboxylic acid (-COOH) position. Comparative studies show a 30% lower reactivity in Suzuki-Miyaura coupling versus brominated analogs .
Q. What spectroscopic techniques are most effective for structural characterization?
Q. How does solubility vary across solvents, and what purification strategies are recommended?
The compound is sparingly soluble in water (<1 mg/mL) but dissolves in polar aprotic solvents (DMF, DMSO). Recrystallization from ethanol/water (3:1) achieves >98% purity. For HPLC, a C18 column with 0.1% TFA in acetonitrile/water (gradient elution) resolves impurities .
Advanced Research Questions
Q. What mechanistic insights explain contradictory bioactivity data in anticancer assays?
Discrepancies in IC₅₀ values (e.g., 12 μM vs. >50 μM in HeLa cells) arise from substituent effects. The methyl group reduces membrane permeability compared to ester derivatives (e.g., methyl carboxylate), as shown in logP comparisons (logP = 1.2 vs. 2.5). Synergistic studies with P-glycoprotein inhibitors (e.g., verapamil) improve activity by 40% .
Q. How can computational modeling predict metabolic pathways and toxicity?
Q. What strategies resolve low yields in cross-coupling reactions (e.g., Buchwald-Hartwig)?
Pd(OAc)₂/XPhos catalytic systems with microwave irradiation (100°C, 30 min) improve aryl amination yields to 75%. Adding 10 mol% CuI suppresses homocoupling byproducts .
Q. How does the compound interact with plasma proteins, and what are implications for pharmacokinetics?
Plasma protein binding (PPB) assays using ultrafiltration show 89% binding, primarily to albumin. Co-administration with NSAIDs (e.g., ibuprofen) reduces PPB by 20%, increasing free drug concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
